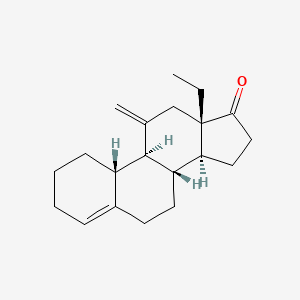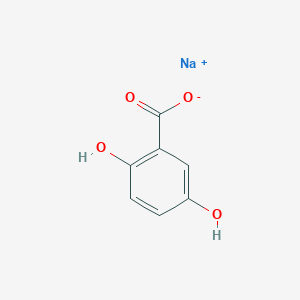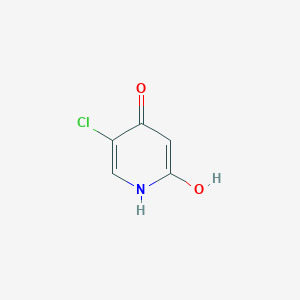
Fura-2 (pentapotassium)
Descripción general
Descripción
Fura-2 (pentapotassium) is a ratiometric fluorescent dye used to measure intracellular calcium levels. It is a highly sensitive indicator dye that binds to free intracellular calcium, allowing researchers to accurately determine calcium concentrations within cells. This compound is particularly useful in various fields of scientific research, including cell biology, physiology, and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fura-2 (pentapotassium) is synthesized through a series of chemical reactions involving the formation of a pentapotassium salt. The synthetic route typically involves the reaction of specific precursors under controlled conditions to yield the final product. The exact details of the synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Fura-2 (pentapotassium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and reliability of the final product. The compound is then purified and packaged for distribution to research laboratories .
Análisis De Reacciones Químicas
Types of Reactions
Fura-2 (pentapotassium) primarily undergoes complexation reactions with calcium ions. When calcium ions bind to Fura-2, the dye undergoes a conformational change that alters its fluorescence properties. This change allows for the ratiometric measurement of calcium concentrations within cells .
Common Reagents and Conditions
The common reagents used in the reactions involving Fura-2 (pentapotassium) include calcium chloride and other calcium salts. The reactions are typically carried out under physiological conditions, such as in buffered solutions at neutral pH .
Major Products Formed
The major product formed from the reaction of Fura-2 (pentapotassium) with calcium ions is the calcium-bound form of the dye. This complex exhibits distinct fluorescence properties that can be measured using fluorescence microscopy or flow cytometry .
Aplicaciones Científicas De Investigación
Fura-2 (pentapotassium) has a wide range of applications in scientific research:
Physiology: Helps in studying calcium dynamics in muscle contraction, neurotransmitter release, and other physiological processes.
Pharmacology: Utilized in drug discovery and development to assess the effects of compounds on calcium signaling pathways.
Cardiology: Used to study calcium handling in cardiac cells, aiding in the research of heart diseases and potential treatments.
Mecanismo De Acción
Fura-2 (pentapotassium) functions by binding to free intracellular calcium ions. The binding of calcium ions induces a conformational change in the dye, resulting in a shift in its fluorescence excitation spectrum. This shift allows for the ratiometric measurement of calcium concentrations by comparing the fluorescence intensity at two different excitation wavelengths (340 nm and 380 nm). The ratio of these intensities is directly proportional to the intracellular calcium concentration .
Comparación Con Compuestos Similares
Similar Compounds
Fluo-3: A non-ratiometric calcium indicator dye that is widely used for its high sensitivity and ease of use.
Calcium Green-1: A calcium indicator dye with a different excitation and emission spectrum, offering an alternative for specific experimental setups.
Uniqueness of Fura-2 (pentapotassium)
Fura-2 (pentapotassium) is unique due to its ratiometric measurement capability, which provides more accurate and reliable data by minimizing the effects of dye concentration, photobleaching, and cell thickness variations. This makes it a preferred choice for many researchers studying intracellular calcium dynamics .
Propiedades
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWBBCTCLUGSX-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22K5N3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


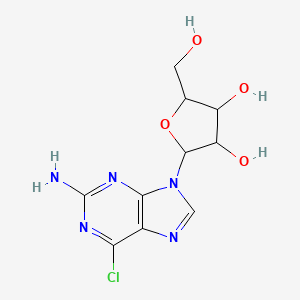
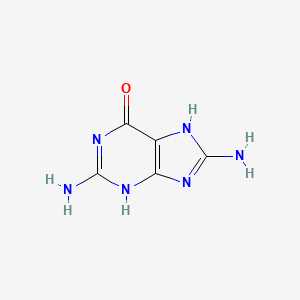
![2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7795914.png)
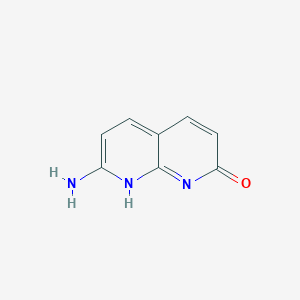
![5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B7795931.png)
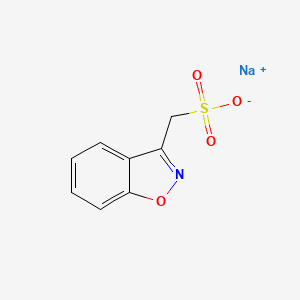
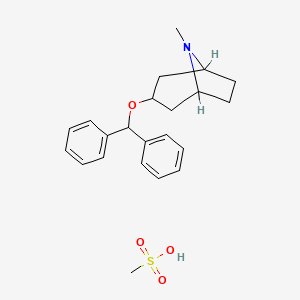
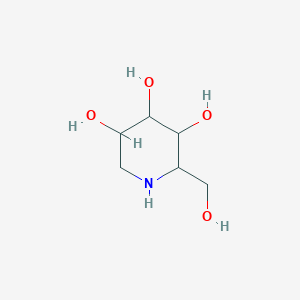
![Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester](/img/structure/B7795960.png)
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B7795964.png)
